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molecular formula C23H43NP2 B1352732 2,6-Bis((di-tert-butylphosphino)methyl)pyridine CAS No. 338800-13-8

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Cat. No. B1352732
M. Wt: 395.5 g/mol
InChI Key: NJQAVBPPWNSBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06384282B2

Procedure details

Pd(TFA)2 (33.0 mg, 0.10 mmol) and 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine (40.0 mg, 0.10 mmol) were suspended in 0.5 mL of toluene in a screw-capped vial. The vial was sealed with a cap containing a PTFE septum and removed from the dry box. Methacrylonitrile (270 mg, 4.00 mmol) and aniline (93.1 mg, 1.00 mmol) were added to the reaction mixture by syringe. The reaction mixture was stirred at room temperature for 24 h, after which time it was adsorbed onto silica gel. The product was isolated by eluting with 15% ethyl acetate/hexanes to give 142 mg (89%) of 2-anilino-1-methylethyl cyanide. 1H NMR: (CDCl3) δ 7.22 (t, J=7.6 Hz, 2H), 6.78 (t, J=7.6 Hz, 1H), 6.63 (d, J=7.6 Hz, 2H), 3.71 (brs, 1H) 3.43 (dd, J=13.8, 8.0 Hz, 1H), 3.37 (dd, J=13.8, 6.0 Hz, 1H), 2.99 (m, 1H), 1.38 (d, J=7.1 Hz, 3H). 13C{1H} NMR: (CDCl3) δ 146.52, 129.50, 121.81, 118.50, 113.04, 47.04, 25.98, 15.39. Anal. Calcd. for C10H12N2: C, 74.97; H, 7.55; N, 17.48. Found: C, 74.75; H, 7.35; N, 17.57.
Quantity
40 mg
Type
reactant
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Quantity
93.1 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
33 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(P(CC1C=CC=C(CP(C(C)(C)C)C(C)(C)C)N=1)C(C)(C)C)(C)(C)C.[C:27](#[N:31])[C:28]([CH3:30])=[CH2:29].[NH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>C1(C)C=CC=CC=1.C(O)(C(F)(F)F)=O.C(O)(C(F)(F)F)=O.[Pd]>[NH:32]([CH2:29][CH:28]([C:27]#[N:31])[CH3:30])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C
Step Two
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
270 mg
Type
reactant
Smiles
C(C(=C)C)#N
Name
Quantity
93.1 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
33 mg
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the dry box
CUSTOM
Type
CUSTOM
Details
The product was isolated
WASH
Type
WASH
Details
by eluting with 15% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(C1=CC=CC=C1)CC(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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